![molecular formula C22H23N5O2 B3018890 7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 500118-33-2](/img/structure/B3018890.png)
7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
The compound "7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a derivative of purine, which is a fundamental structure for various biologically active molecules. The purine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as ligands for various receptors, including serotonin receptors and adenosine receptors.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents at key positions on the purine core to modulate the compound's biological activity and physicochemical properties. For instance, the introduction of a benzyl group at the 7 position and a benzyl(methyl)amino group at the 8 position could be aimed at enhancing the compound's affinity for certain receptors or improving its solubility. In the context of the provided papers, similar compounds with substitutions at the 7 and 8 positions of the purine core have been synthesized and evaluated for their biological activities .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their interaction with biological targets. The planarity of the fused rings in the purine system and the conformation of the substituents can significantly influence the binding affinity and selectivity for receptors. For example, the paper discussing the structure of an 8-benzylamino substituted theophylline derivative highlights the typical geometry of the purine system and the conformations of the substituents, which are essential for the compound's biological activity .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the amino group, the presence of benzyl groups, and other substituents can lead to interactions with biological macromolecules or transformations under physiological conditions. The papers provided do not detail specific chemical reactions for the compound but do discuss the synthesis and binding properties of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of the substituents on the purine core. These properties are critical for the compound's bioavailability and pharmacokinetics. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of a tricyclic xanthine derivative was aimed at improving water solubility, which is a key factor for the compound's bioactivity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” are currently unknown . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidations . The exact interactions and resulting changes would depend on the specific targets, which are currently unknown .
Biochemical Pathways
Given its structure, it may potentially influence pathways involving benzylic positions . These positions are often involved in free radical reactions, nucleophilic substitutions, and oxidations . The downstream effects would depend on the specific pathways and targets involved, which require further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
properties
IUPAC Name |
7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-24(14-16-10-6-4-7-11-16)21-23-19-18(20(28)26(3)22(29)25(19)2)27(21)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZSOGRTVSXCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |
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